molecular formula C8H12N2 B1617955 1-Benzyl-1-methylhydrazine CAS No. 3931-52-0

1-Benzyl-1-methylhydrazine

Cat. No. B1617955
CAS RN: 3931-52-0
M. Wt: 136.19 g/mol
InChI Key: FTBYHABJPALDSP-UHFFFAOYSA-N
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Description

1-Benzyl-1-methylhydrazine is a chemical compound with the linear formula C8H12N2 . Its molecular weight is 136.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1-methylhydrazine is represented by the linear formula C8H12N2 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

  • Fenton Reactions Induced by Cytotoxic Methylhydrazine Derivatives :

    • Research by Berneis, Kofler, and Bollag (1964) in "Helvetica Chimica Acta" suggests that cytotoxic methylhydrazine derivatives like 1-methyl-2-benzyl-hydrazine can break down nucleic acids and increase the reactivity of hydrogen peroxide towards deoxyribose. This implies their potential role in initiating Fenton chain reactions, which are significant in various chemical and biological processes (Berneis, Kofler & Bollag, 1964).
  • Metabolic Formation of Methylhydrazine :

    • A study by Pyysalo and Niskanen (1978) in "Toxicology Letters" examines the metabolic formation of methylhydrazine from specific compounds, indicating its significance in metabolic studies and toxicology (Pyysalo & Niskanen, 1978).
  • Pro-oxidative Effect of Tumor Inhibiting Methylhydrazino Compounds :

    • Berneis et al. (1963) in "Helvetica Chimica Acta" found that certain methylhydrazino compounds, including 1-methyl-2-benzyl-hydrazine, cause degradation of deoxyribonucleic acid (DNA), which is crucial in understanding their interaction with genetic material and potential applications in oncology (Berneis et al., 1963).
  • Alkylation of Nucleic Acids by Carcinogenic Dimethylhydrazine :

    • Research by Hawks and Magee (1974) in the "British Journal of Cancer" discusses how compounds like 1,2-dimethylhydrazine, similar in structure to 1-Benzyl-1-methylhydrazine, can interact with nucleic acids, highlighting its relevance in carcinogenesis studies (Hawks & Magee, 1974).
  • Synthesis and Characterization of Novel Derivatives for Monoamine Oxidase Inhibition :

    • A study by Ahmad et al. (2018) in "Bioorganic Chemistry" discusses the synthesis of derivatives including 1-benzyl-1-methylhydrazine for monoamine oxidase inhibition, crucial for understanding biochemical pathways and drug development (Ahmad et al., 2018).
  • Morphological and Biochemical Effects in Rats and Mice :

    • Hawks et al. (1974) in the "British Journal of Cancer" found that 1,2-dimethylhydrazine, similar to 1-Benzyl-1-methylhydrazine, causes morphological changes in liver and tumors in rats and mice, which is significant for toxicological and pharmacological research (Hawks et al., 1974).
  • Antineoplastic Agents Evaluation :

    • Research by Hrubiec et al. (1986) in the "Journal of Medicinal Chemistry" evaluated 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines as antineoplastic agents, suggesting their potential in cancer treatment (Hrubiec et al., 1986).
  • Chromosome Breakage in Cancer Cells :

    • A study by Therman (1972) in "Cancer Research" indicates that 1-methyl-2-benzylhydrazine can induce chromatid translocations in mouse ascites tumors, which is crucial for understanding its genetic and carcinogenic potential (Therman, 1972).

Safety and Hazards

1-Benzyl-1-methylhydrazine is a strong skin, eye, and respiratory tract irritant . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled or swallowed, fresh air and drinking water are recommended, respectively . Medical attention should be sought if feeling unwell .

properties

IUPAC Name

1-benzyl-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBYHABJPALDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276759
Record name 1-benzyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-methylhydrazine

CAS RN

3931-52-0
Record name 3931-52-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylhydrazine (0.1 ml, 2.0 mmol) in dichloromethane (5 ml) was treated dropwise with a solution of benzyl bromide (0.12 ml, 1.0 mmol) in dichloromethane (2 ml). After addition was complete the mixture was stirred for 10 min. and evaporated to dryness under reduced pressure. The residue was diluted with brine (5 ml) and ethyl acetate (5 ml). The organic phase was separated, dried over magnesium sulphate and evaporated to dryness under reduced pressure to give N-benzyl-N-methylhydrazine (0.082 g, 60%); υmax (CH2Cl2) 1650 cm-1 ; δH (CDCl3) 2.49 (3H, s), 3.41 (2H, s), 3.60 (2H, s), and 7.27 (5H, s).
Name
Methylhydrazine
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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